molecular formula C10H18 B157367 1,9-Decadiene CAS No. 1647-16-1

1,9-Decadiene

Cat. No. B157367
CAS RN: 1647-16-1
M. Wt: 138.25 g/mol
InChI Key: NLDGJRWPPOSWLC-UHFFFAOYSA-N
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Description

1,9-Decadiene is a diene, which means it contains two double bonds within its molecular structure. It is a compound of interest in various chemical synthesis processes and has been studied for its reactivity and potential applications in polymer chemistry.

Synthesis Analysis

The synthesis of 1,9-decadiene-based polymers has been explored using different catalyst systems. For instance, Ziegler–Natta catalysts have been used to copolymerize 1,9-decadiene with ethylene, aiming to produce long chain-branched polyethylene . Additionally, metallocene catalyst systems have been employed to copolymerize 1,9-decadiene with propylene, resulting in copolymers that can act as compatibilizers in blends of different polypropylene types .

Molecular Structure Analysis

The molecular structure of 1,9-decadiene allows it to participate in various chemical reactions due to the presence of its double bonds. These double bonds are reactive sites that can be utilized in copolymerization processes to link polymer chains or to create side chains .

Chemical Reactions Analysis

1,9-Decadiene is involved in several types of chemical reactions. It has been used in copolymerization reactions with ethylene and propylene, as mentioned earlier . It also participates in step-growth co-polyaddition reactions, such as with 1,1,3,3-tetramethyldisiloxane, to produce siloxane-modified paraffins . Furthermore, thermal rearrangements of 1,9-decadiene have been studied, leading to the formation of different isomers . Electrochemically generated tungsten-based catalysts have been applied to its acyclic diene metathesis polymerization, resulting in polymers with retained double bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,9-decadiene and its derivatives are influenced by the molecular structure and the nature of the reactions it undergoes. For example, the copolymerization with ethylene affects the molecular weight and the presence of pendant vinyl groups in the resulting polyethylene . The adsorption geometries of 1,9-decadiene on silicon surfaces have been characterized using scanning tunneling microscopy, which is important for understanding its surface interactions and potential applications in materials science . The metathesis polymerization of 1,9-decadiene leads to polymers with specific molecular weights and polydispersity, as well as a high trans content in the double bonds, which are significant for the material properties of the resulting polyoctenamer .

Scientific Research Applications

Polymer Synthesis via ADMET Polymerization 1,9-Decadiene has been effectively utilized in acyclic diene metathesis (ADMET) polymerization to synthesize poly(octenylene), achieving high molecular weights and significant trans stereochemistry. This polymerization method, devoid of Lewis acids, demonstrates the efficient conversion of 1,9-Decadiene into high-molecular-weight polymers with controlled stereochemistry, making it a valuable approach in the synthesis of specialized polymers with desired physical properties (Wagener, Boncella, & Nel, 1991).

Copolymerization for Advanced Polyethylene Research has explored 1,9-Decadiene/ethylene copolymerization as a method to produce long chain-branched polyethylene using Ziegler–Natta catalysts. This process highlights the potential of 1,9-Decadiene to induce significant modifications in polyethylene, affecting its molecular weight and introducing pendant vinyl groups, though the formation of long-chain branches requires high feeds of 1,9-Decadiene. This copolymerization approach represents a pathway to novel polyethylene materials with tailored properties for specific applications (Liu, Qin, & Dong, 2021).

Safety And Hazards

1,9-Decadiene is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

1,9-Decadiene has potential applications in the field of biophysics, particularly in the prediction of permeability through the cell membrane, which is a major challenge in drug development programs .

properties

IUPAC Name

deca-1,9-diene
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InChI

InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-4H,1-2,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDGJRWPPOSWLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

108793-14-2
Record name 1,9-Decadiene, homopolymer
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DSSTOX Substance ID

DTXSID4022159
Record name 1,9-Decadiene
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Molecular Weight

138.25 g/mol
Source PubChem
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Product Name

1,9-Decadiene

CAS RN

1647-16-1
Record name 1,9-Decadiene
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Record name 1,9-DECADIENE
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Synthesis routes and methods I

Procedure details

A mixture of cyclooctene and ethylene was contacted with catalyst and adjuvant as in Examples IX and X at room temperature and 25 psi pressure to yield 13 weight percent 1,9-decadiene. This shows that ethylene and a cyclic olefin are converted to an acyclic polyene.
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Synthesis routes and methods II

Procedure details

This Example shows use alternative dienes to 1,7-octadiene. 1,9-decadiene (55.2 g, 0.40 mol) and maleic anhydride (19.6 g, 0.20 mol) in acetone (200 g) was polymerized in the same apparatus and under the same conditions as Example 4. The yield of desired copolymer was 33.2 g. The 1H NMR showed 17 mole % vinyl octyl protons, 15 mole % saturated octyl protons, and 4.3 mole % phenyl protons from the benzoyl peroxide initiator. Further characterization is presented in Table 2 and in FIG. 2, as discussed below.
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Synthesis routes and methods III

Procedure details

1,8-decadiene; 1,9-decadiene;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,390
Citations
N Naga, Y Imanishi - Macromolecular Chemistry and Physics, 2002 - Wiley Online Library
Copolymerization of Ethylene and 1,7‐Octadiene, 1,9‐Decadiene with Zirconocene Catalysts - Naga - 2002 - Macromolecular Chemistry and Physics - Wiley Online Library Skip to …
Number of citations: 64 onlinelibrary.wiley.com
JM Nitsche, GB Kasting - Journal of pharmaceutical sciences, 2013 - Elsevier
An important series of papers by Xiang, Anderson, and coworkers has established the strong correlation between phospholipid bilayer membrane permeability and the 1,9‐decadiene/…
Number of citations: 16 www.sciencedirect.com
M Lindmark-Hamberg, KB Wagener - Macromolecules, 1987 - ACS Publications
Since the appearance of Natta and Dali’Asia's report of the polymerization of cyclopentene with a catalyst/cocatalyst metal pair, 1 countless publications have probed the subject of …
Number of citations: 130 pubs.acs.org
E Małecka, B Marciniec, C Pietraszuk… - Journal of Molecular …, 2002 - Elsevier
The acyclic diene metathesis (ADMET) copolymerization of divinyltetraethoxydisiloxane with 1,9-decadiene, catalyzed by RuCl 2 (CHPh)(PCy 3 ) 2 , is the first example of a siloxylene–…
Number of citations: 20 www.sciencedirect.com
KB Wagener, JG Nel, J Konzelman… - Macromolecules, 1990 - ACS Publications
Introduction The recent success in the development of a new polymerization scheme utilizing the metathesis reaction with acyclic dienes as monomers1, 2 prompted the research …
Number of citations: 90 pubs.acs.org
Y Liu, Y Qin, JY Dong - Industrial & Engineering Chemistry …, 2020 - ACS Publications
1,9-Decadiene/propylene copolymerization is assessed as a way for Ziegler-Natta catalysts to access long-chain-branched polypropylene (LCB-PP). A MgCl 2 /9,9-bis-(methoxymethyl)…
Number of citations: 10 pubs.acs.org
A Tynys, JL Eilertsen, JV Seppälä, E Rytter - Polymer, 2007 - Elsevier
1,9-Decadiene/propylene copolymers were obtained with isolated metallocenes and with a binary metallocene catalyst system activated by methylaluminoxane. The metallocenes …
Number of citations: 12 www.sciencedirect.com
PT Mayer, BD Anderson - Journal of pharmaceutical sciences, 2002 - Wiley Online Library
The barrier domain solubility‐diffusion theory of lipid bilayer permeability relates the permeability coefficient (P m ) to the solute's partition coefficient (PC barrier/w ) and diffusion …
Number of citations: 39 onlinelibrary.wiley.com
Y Liu, Y Qin, JY Dong - ACS omega, 2021 - ACS Publications
1,9-Decadiene/ethylene copolymerization is assessed as a way for Ziegler–Natta catalysts to access long chain-branched polyethylene (PE). A MgCl 2 /9,9-bis-(methoxymethyl)fluorine/…
Number of citations: 3 pubs.acs.org
ALT Brandão, AL Alberton, JC Pinto… - Macromolecular …, 2017 - Wiley Online Library
Long chain branches improve the viscoelastic properties of polyolefins and make them easier to process. The frequency of long chain branching in polyethylenes made with …
Number of citations: 13 onlinelibrary.wiley.com

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